Product packaging for 4,5-Dimethyl-3-nitropyridin-2-amine(Cat. No.:)

4,5-Dimethyl-3-nitropyridin-2-amine

Cat. No.: B11927353
M. Wt: 167.17 g/mol
InChI Key: ZBJILFVTBNHQOU-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3-nitropyridin-2-amine (CAS 149049-85-4) is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . As a nitropyridine derivative, it serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Compounds in this class are frequently employed in the synthesis of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines, which are structures of high interest in pharmaceutical development for their diverse biological activities . The nitro and amine functional groups on the pyridine ring make this compound a suitable substrate for further transformations, including nucleophilic aromatic substitution and oxidative amination reactions, which are valuable methods for creating chemical libraries in drug discovery . Researchers utilize this and related nitropyridines to explore new reaction pathways and to develop potential therapeutic agents. Proper handling procedures should be followed, and the product must be stored sealed in a dry environment at 2-8°C to maintain stability . This chemical is provided exclusively for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Please note: This product is currently out of stock .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B11927353 4,5-Dimethyl-3-nitropyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4,5-dimethyl-3-nitropyridin-2-amine

InChI

InChI=1S/C7H9N3O2/c1-4-3-9-7(8)6(5(4)2)10(11)12/h3H,1-2H3,(H2,8,9)

InChI Key

ZBJILFVTBNHQOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C)[N+](=O)[O-])N

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 4,5 Dimethyl 3 Nitropyridin 2 Amine Derivatives

Role of the Nitro Group in Molecular Reactivity

The nitro group (NO₂) is a pivotal functional group in organic synthesis, largely due to its profound electronic impact on the molecule to which it is attached. nih.gov In derivatives of 4,5-dimethyl-3-nitropyridin-2-amine, its role is multifaceted, influencing both the electron density distribution within the aromatic ring and the molecule's susceptibility to various chemical transformations.

The nitro group is one of the most potent electron-withdrawing groups, a characteristic that stems from both inductive and resonance effects. The nitrogen atom in the nitro group bears a formal positive charge, making it highly electron-deficient and enabling it to withdraw electron density from the pyridine (B92270) ring through the sigma bond framework (inductive effect). youtube.com

Simultaneously, the nitro group can participate in resonance, delocalizing the ring's π-electrons onto its oxygen atoms. This resonance effect further depletes the electron density of the aromatic system. In concert, these effects significantly reduce the electron density on the pyridine scaffold, a phenomenon sometimes referred to as aromaticity modulation. nih.gov The diminished electron density makes the ring highly electrophilic and deactivates it towards electrophilic aromatic substitution, which typically requires vigorous reaction conditions for pyridines even without such a strong deactivating group. youtube.com Conversely, this electron deficiency activates the ring for nucleophilic attack. nih.govnih.gov

The strong electron-withdrawing nature of the nitro group, combined with the pyridine nitrogen, can diminish the electron density to such an extent that the aromaticity of the ring is more easily disrupted. nih.gov This modulation is a key factor in the reactivity of nitropyridine derivatives, making them valuable substrates for various synthetic transformations.

The nitro group is electrochemically active and readily participates in redox reactions, most notably reduction. The transformation of a nitro group into an amino group is a fundamental process in synthetic chemistry. youtube.com This reduction proceeds through a six-electron pathway, sequentially forming nitroso and N-hydroxylamino intermediates before yielding the final amine. nih.gov

This transformation dramatically alters the electronic properties of the molecule. The Hammett equation, which quantifies the electronic effect of substituents, illustrates this change: the nitro group is strongly electron-withdrawing (σp = +0.78), while the resulting amino group is strongly electron-donating (σp = -0.66). nih.gov This electronic reversal has a profound impact on the subsequent chemistry of the aromatic ring.

Common methods for achieving this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Dissolving Metal Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). youtube.com

Furthermore, the pyridine ring system itself can undergo electroreduction under moderate potentials to form a radical anion, which can then be trapped by electrophiles like CO₂ in electrochemical carboxylation reactions. nih.gov

Nucleophilic and Electrophilic Reaction Pathways

The electron-deficient nature of the nitropyridine ring, engineered by the nitro group, makes it an excellent substrate for nucleophilic reactions. These can proceed through various pathways, including intramolecular cyclizations and intermolecular substitutions, leading to a diverse range of heterocyclic structures.

The strategic placement of functional groups on nitropyridine derivatives can facilitate intramolecular reactions to form fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. nih.gov

One such pathway involves the intramolecular attack of a nucleophile onto the electron-deficient pyridine ring. For instance, ortho-aminothioamides can undergo intramolecular cyclization to form isothiazoles. nih.gov Similarly, a sequence involving acylation, alkylation, and an intramolecular Mitsunobu reaction can produce complex fused ring systems. nih.gov

Another powerful strategy is the base-induced rearrangement of N-(nitropyridyl)-substituted isoxazolones. These compounds can rearrange to form imidazo[1,2-a]pyridines, a class of N-fused heterocycles. nih.gov The reaction is believed to be initiated by the addition of a base, leading to ring opening and subsequent intramolecular cyclization and rearrangement. nih.gov

A different approach involves a nih.govnih.gov-sigmatropic rearrangement. O-vinylhydroxylamines can react with pyridine N-oxides, triggering a rearrangement followed by rearomatization and cyclization to yield azaindolines, which are precursors to azaindoles. acs.org These reactions highlight the versatility of nitropyridine derivatives in constructing complex molecular architectures through intramolecular pathways.

Intermolecular substitution reactions on nitropyridine rings are common and synthetically valuable. The electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution (SNAr).

Substitution of Leaving Groups: Halogens or the nitro group itself can act as leaving groups. In many cases, the nitro group shows significant nucleofugality (ability to act as a leaving group). For example, in the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with sulfur nucleophiles (thiols), the 3-nitro group is selectively substituted. nih.gov Research has also shown that in 3-nitro-5-halopyridines, the 3-NO₂ group is a better leaving group than a chlorine or bromine atom at the 5-position. nih.gov This regioselectivity provides a reliable method for introducing new substituents at specific positions.

Regioselective Substitution of the Nitro Group in 2-Methyl-nitropyridines with Thiols nih.gov
SubstrateNucleophile (R²SH)ProductYield (%)
2-Methyl-3,5-dinitropyridineBnSH (Benzyl mercaptan)3-(Benzylsulfanyl)-2-methyl-5-nitropyridine70
2-Methyl-3,5-dinitropyridineEtSH (Ethanethiol)3-(Ethylsulfanyl)-2-methyl-5-nitropyridine75
5-Chloro-2-methyl-3-nitropyridineBnSH (Benzyl mercaptan)3-(Benzylsulfanyl)-5-chloro-2-methylpyridine85

Vicarious Nucleophilic Substitution (VNS) of Hydrogen: A particularly important reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this process, a nucleophile (typically a carbanion stabilized by an electron-withdrawing group) attacks an electron-deficient aromatic ring at a hydrogen-bearing carbon atom, usually ortho or para to a nitro group. nih.govacs.org This is followed by the base-induced elimination of a leaving group from the nucleophile's α-position. acs.org VNS allows for the direct C-H functionalization of nitropyridines, such as alkylation or amination, without the need for a pre-installed leaving group like a halogen. nih.govntnu.no For instance, the amination of 3-nitropyridine (B142982) with hydroxylamine (B1172632) selectively occurs at the position para to the nitro group. ntnu.no

Rearrangement and Transformation Mechanisms

Beyond simple substitutions, nitropyridine derivatives can undergo fascinating rearrangement and transformation reactions, often leading to significant structural changes and the formation of new heterocyclic systems.

One of the most direct rearrangements is nitro-group migration. In a notable example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents resulted in an unexpected major product where the nitro group had migrated from the C4 to the C3 position. clockss.org A nih.govnih.gov sigmatropic shift has also been proposed as the mechanism for nitro group migration during certain nitration procedures for pyridine. ntnu.no

More complex transformations involve the "scrap and build" of the ring system. Three-Component Ring Transformations (TCRT) of dinitropyridones with a ketone and an ammonia (B1221849) source can produce novel nitropyridines. nih.govchegg.com This reaction proceeds through the formation of an enamine, which attacks the pyridone ring, leading to a bicyclic intermediate that subsequently eliminates a nitroacetamide anion to form the new pyridine ring. nih.gov

Base-Induced Rearrangement of 2-(5-Nitropyrid-2-yl)-3-(arylamino)isoxazol-5(2H)-ones nih.gov
Aryl Group on AminoisoxazoloneProduct(s)Ratio
4-bromophenylImidazo[1,2-a]pyridine (B132010) derivativeSingle product
4-methylphenylImidazo[1,2-a]pyridine derivativeSingle product
4-methoxyphenylImidazo[1,2-a]pyridine derivative and 2-pyridylaminoindole derivative3:1

Another rearrangement mechanism involves acyl transfer. An aromatization-driven process can transfer an acyl group from a carbon atom to the nitrogen of a heterocycle via a spirocyclic intermediate, effectively converting heteroaryl ketones into N-fused heterocycles. nih.gov These diverse rearrangement and transformation pathways underscore the synthetic potential of nitropyridine derivatives as building blocks for complex molecules.

Sigmatropic Shifts within Nitropyridine Systems

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-electron system. While specific studies on this compound are not prevalent, the reactivity of related nitropyridines suggests the potential for such transformations.

A notable example is the ntnu.noresearchgate.net sigmatropic shift observed during the synthesis of 3-nitropyridine. In this reaction, the migration of a nitro group is a key step. ntnu.no The mechanism involves the initial attack of a nucleophile, followed by the shift of the nitro group to an adjacent carbon atom. This type of rearrangement is plausible for derivatives of this compound under specific reaction conditions, potentially leading to the formation of isomeric structures.

Table 1: Examples of Sigmatropic Shifts in Nitropyridine Systems

Reactant/SystemType of Sigmatropic ShiftProductReference
N-nitro-dihydropyridine intermediate ntnu.noresearchgate.net sigmatropic shift3-Nitropyridine ntnu.no

It is important to note that the electronic and steric effects of the amino and methyl groups on the pyridine ring of this compound would influence the feasibility and outcome of such sigmatropic rearrangements.

Ring Transformations and Heterocyclic Annulation

The presence of the 2-amino group in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through ring transformation and annulation reactions. These reactions typically involve the reaction of the aminopyridine with a bifunctional electrophile, leading to the construction of a new ring fused to the pyridine core.

The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is a well-established transformation. This reaction can be achieved by reacting the 2-aminopyridine (B139424) with α-haloketones, diazoketones, or nitroalkenes. rsc.org For instance, the copper-catalyzed oxidative coupling of 2-aminopyridines with nitroolefins yields 3-nitroimidazo[1,2-a]pyridines. rsc.org This suggests that this compound could similarly react to form the corresponding dimethyl- and nitro-substituted imidazo[1,2-a]pyridine derivative.

Furthermore, 2-amino-3-cyanopyridines, which are structurally analogous to the target compound in terms of substitution at positions 2 and 3, undergo intramolecular cyclization with reagents like formamide (B127407) to yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.netresearchgate.net This highlights the potential of the 2-amino and 3-nitro groups in this compound to participate in annulation reactions to form various fused heterocyclic systems.

[3+2] annulation reactions with nitroalkenes are also a powerful tool for constructing five-membered nitrogen heterocycles. chim.it These reactions can proceed through different pathways, including concerted 1,3-dipolar cycloadditions or stepwise Michael addition-cyclization cascades. chim.it The electron-deficient nature of the pyridine ring in this compound, enhanced by the nitro group, could facilitate such annulation reactions.

Table 2: Examples of Heterocyclic Annulation Reactions with 2-Aminopyridine Derivatives

2-Aminopyridine DerivativeReagentProductReference
2-Aminopyridineα-HaloketonesImidazo[1,2-a]pyridines rsc.org
2-AminopyridineNitroolefins (Copper-catalyzed)3-Nitroimidazo[1,2-a]pyridines rsc.org
2-Amino-3-cyanopyridinesFormamidePyrido[2,3-d]pyrimidines researchgate.netresearchgate.net

The reactivity of the 3-nitro group itself can also be exploited. In reactions of 2-methyl-3-nitropyridines with sulfur nucleophiles, the nitro group can be selectively substituted. nih.gov This nucleophilic substitution opens up further avenues for functionalization and subsequent cyclization reactions.

Spectroscopic and Structural Elucidation of 4,5 Dimethyl 3 Nitropyridin 2 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In ¹H NMR spectroscopy of nitropyridine derivatives, the chemical shifts of protons are significantly influenced by the electronic effects of the nitro (-NO₂) and amino (-NH₂) groups. The strongly electron-withdrawing nitro group deshields adjacent protons, shifting their signals downfield, while the electron-donating amino group has a shielding effect.

For an analogue like 2-Amino-4-methyl-3-nitropyridine , the protons on the pyridine (B92270) ring and the methyl and amino groups would exhibit characteristic signals. The aromatic protons are typically found in the downfield region. For instance, in a related compound, 2-amino-3-nitropyridine (B1266227), the proton at the 6-position (adjacent to the ring nitrogen) is expected to be the most downfield. spectrabase.comrsc.org The amino group protons (-NH₂) typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

In the case of 4,5-Dimethyl-3-nitropyridin-2-amine , we would anticipate signals for:

A single aromatic proton on the pyridine ring.

Two distinct methyl group signals.

A broad amino group signal.

The expected ¹H NMR data, based on analysis of analogous structures, is summarized below.

Table 1: Predicted ¹H NMR Data for this compound and Observed Data for Analogues

CompoundProtonChemical Shift (δ, ppm)Multiplicity
This compound (Predicted)H-6~8.0-8.5s
-NH₂~6.5-7.5 (broad)s
5-CH₃~2.2-2.5s
4-CH₃~2.1-2.4s
2-Amino-3-nitropyridine spectrabase.comrsc.orgH-4, H-5, H-6~7.0-8.5m
-NH₂broads

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The positions of the signals are influenced by the substituents on the pyridine ring. Carbons attached to the electron-withdrawing nitro group are shifted significantly downfield, while those attached to the amino group are shifted upfield compared to unsubstituted pyridine.

For This compound , we would expect to see seven distinct carbon signals: five for the pyridine ring carbons and two for the methyl carbons. The carbon atom C-3, directly bonded to the nitro group, would likely be the most deshielded among the ring carbons, except for C-2 which is attached to the amino group but also adjacent to the ring nitrogen.

Table 2: Predicted ¹³C NMR Data for this compound and Observed Data for Analogues

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound (Predicted)C-2~155-160
C-3~140-145
C-4~148-152
C-5~120-125
C-6~130-135
5-CH₃~15-20
4-CH₃~14-19
2-Nitropyridine spectrabase.comRing Carbons~122-151

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For This compound , the molecular formula is C₇H₉N₃O₂. The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm its identity. While specific HRMS data for this compound is not available, data for related compounds confirms the utility of this technique. For example, HRMS has been used to confirm the formulas of various N-substituted pyridinamines and nitrophenyl derivatives. sigmaaldrich.com

Table 3: Molecular Formula and Calculated Mass for this compound

CompoundMolecular FormulaCalculated Exact Mass [M+H]⁺ (m/z)
This compoundC₇H₉N₃O₂168.0768

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule.

The IR spectrum of This compound would be characterized by absorption bands corresponding to its key functional groups: the amino (-NH₂), nitro (-NO₂), methyl (-CH₃), and the aromatic pyridine ring.

N-H Vibrations : The primary amino group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration is also expected around 1600-1650 cm⁻¹.

NO₂ Vibrations : The nitro group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

C-H Vibrations : The methyl groups and the aromatic C-H will show stretching vibrations just above and below 3000 cm⁻¹, respectively.

C=C and C=N Vibrations : The pyridine ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500 (two bands)
N-H Bend1600 - 1650
Nitro (-NO₂)Asymmetric Stretch1500 - 1560
Symmetric Stretch1300 - 1370
Aromatic RingC=C, C=N Stretch1400 - 1600
Alkyl/ArylC-H Stretch2850 - 3100

Vibrational Frequency Analysis via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for understanding the vibrational modes of complex molecules. For aminonitropyridine derivatives, methods like DFT with the B3LYP exchange-correlation functional are commonly employed to calculate vibrational wavenumbers. nih.govnih.gov These theoretical calculations are crucial for assigning the bands observed in experimental infrared (IR) and Raman spectra. nih.gov

Quantum chemical studies on analogues such as 2-amino-3-methyl-5-nitropyridine (B21948) (2A3M5NP) have been performed using the B3LYP method with various basis sets, including 6-311G(d,p), 6-311G++(d,p), and cc-pVTZ. nih.gov The vibrational frequencies are calculated from the optimized molecular geometry. nih.gov To improve the agreement between calculated and experimental values, the computed frequencies are often scaled using specific scaling factors. nih.gov The characterization of these vibrational modes is further refined by using visualization software and by calculating the Potential Energy Distribution (PED). nih.gov

For the 2A3M5NP molecule, which has 18 atoms, there are 48 normal modes of vibration, all of which are active in both IR and Raman spectroscopy. nih.gov The assignments for key functional groups have been determined through these computational approaches.

Table 1: Selected Calculated Vibrational Frequencies and Assignments for 2-amino-3-methyl-5-nitropyridine (Analogue)

Calculated Wavenumber (cm⁻¹)Assignment (PED %)
3589NH₂ asymmetric stretching (100%)
3474NH₂ symmetric stretching (100%)
1630NH₂ scissoring (78%)
1574NO₂ asymmetric stretching (85%)
1478C-C stretching (45%), C-N stretching (25%)
1318NO₂ symmetric stretching (79%)
1290C-NO₂ stretching (52%)
840NO₂ scissoring (64%)
671NO₂ wagging (58%)

Data sourced from a study using the B3LYP/cc-pVTZ method. nih.gov

**4.4. X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique has been applied to several analogues of this compound, providing valuable data on their molecular geometry, conformation, and the non-covalent interactions that govern their crystal packing. nih.govnih.gov

X-ray analysis of 4-Methyl-3-nitropyridin-2-amine, a close analogue, reveals a largely planar pyridine ring. nih.gov In this molecule, the amino nitrogen atom and the methyl carbon atom show slight deviations from the mean plane of the pyridine ring. nih.gov A key conformational feature is the orientation of the nitro group relative to the pyridine ring. The dihedral angle between the plane of the pyridine ring and the nitro group is reported to be 15.5 (3)°. nih.govnih.gov

Studies on similar structures, like 2-amino-4-methyl-3-nitropyridine, confirm that the molecular structures determined from X-ray diffraction are comparable to the geometries optimized using DFT calculations. nih.gov

Table 2: Crystal and Structural Data for 4-Methyl-3-nitropyridin-2-amine (Analogue)

ParameterValue
Chemical FormulaC₆H₇N₃O₂
Molecular Weight153.15
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.3776 (6)
b (Å)12.8673 (11)
c (Å)7.3884 (6)
β (°)104.364 (4)
Volume (ų)679.45 (10)
Z4

Data obtained at a temperature of 296 K. nih.gov

The stability of the crystal lattice of aminonitropyridines is heavily influenced by a network of intermolecular interactions. In the crystal structure of 4-Methyl-3-nitropyridin-2-amine, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular N–H···O hydrogen bond exists between one of the amino hydrogens and an oxygen atom of the adjacent nitro group, forming a ring motif. nih.govnih.gov

Table 3: Hydrogen Bond Geometry for 4-Methyl-3-nitropyridin-2-amine (Analogue) (Å, °)

D—H···AD—HH···AD···AD—H···A
N2—H2B···O1 (intramolecular)0.85 (3)2.01 (3)2.612 (4)127 (2)
N2—H2A···N1ⁱ (intermolecular)0.88 (3)2.17 (4)3.045 (4)174 (3)

Symmetry code: (i) 2-x, -y, -z. nih.gov

Theoretical and Computational Chemistry Studies on 4,5 Dimethyl 3 Nitropyridin 2 Amine Systems

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for elucidating the structural and electronic properties of molecular systems. For compounds analogous to 4,5-Dimethyl-3-nitropyridin-2-amine, such as 2-amino-3-nitropyridine (B1266227) and its methyl-substituted derivatives, these computational approaches have been instrumental. researchgate.netsemanticscholar.orgnajah.edu Methods like B3LYP and MP2, often paired with basis sets like 6-311++G(d,p), are commonly used to achieve a balance between computational cost and accuracy. researchgate.netnajah.edu

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For related nitropyridine systems, studies have successfully compared theoretically calculated bond lengths and angles with experimental data obtained from X-ray crystallography, finding good agreement. researchgate.netnajah.edu

In the case of the related molecule, 4-Methyl-3-nitropyridin-2-amine, crystallographic analysis reveals that the pyridine (B92270) ring is essentially planar. nih.gov The amino and methyl groups show only slight deviations from this plane. A key structural feature is the dihedral angle between the pyridine ring and the nitro group, which is reported to be 15.5°. nih.govnih.gov This twisting of the nitro group is a common feature in sterically hindered nitropyridines. For this compound, it is expected that the additional methyl group at position 5 would introduce further steric strain, potentially leading to a larger dihedral angle for the nitro group and influencing the planarity of the substituent groups relative to the pyridine ring.

Interactive Data Table: Selected Experimental Geometrical Parameters for the Related Compound 4-Methyl-3-nitropyridin-2-amine

Parameter Value
Crystal System Monoclinic
Space Group P2(1)/n
a (Å) 7.3776 (6)
b (Å) 12.8673 (11)
c (Å) 7.3884 (6)
β (°) 104.364 (4)
Dihedral Angle (Pyridine Ring vs. Nitro Group) 15.5 (3)°

Data sourced from crystallographic studies on 2-amino-4-methyl-3-nitropyridine. nih.gov

Electronic Structure Investigations (HOMO-LUMO Energies and Charge Transfer)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability. researchgate.net

For aminonitropyridine systems, the HOMO is typically localized on the electron-donating amino group and the pyridine ring, while the LUMO is centered on the electron-withdrawing nitro group. researchgate.netnajah.edu This distribution facilitates an intramolecular charge transfer (ICT) from the amino group to the nitro group upon electronic excitation. This ICT is a defining characteristic of such push-pull systems. researchgate.netnajah.edu In this compound, the presence of two electron-donating methyl groups, in addition to the amino group, would be expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially enhancing the charge transfer characteristics compared to its less substituted counterparts. researchgate.net

Table: Conceptual Electronic Properties based on Analogous Systems

Property Description Expected Influence on this compound
HOMO Highest Occupied Molecular Orbital; associated with electron-donating ability. Energy level is raised by the amino and two methyl groups.
LUMO Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. Energy level is lowered by the electron-withdrawing nitro group.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. researchgate.net Expected to be relatively small, indicating a reactive molecule with significant intramolecular charge transfer.

| Charge Transfer | Movement of electron density from the donor (amino, methyls, ring) to the acceptor (nitro) part of the molecule. researchgate.net | A primary feature of its electronic structure. |

Prediction and Interpretation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. researchgate.netresearchgate.net

For 2-amino-3-nitropyridine, theoretical ¹H and ¹³C NMR chemical shifts have been calculated and show good correlation with experimental data when a solvent model (like IEF-PCM for DMSO) is included. researchgate.netnajah.edu In this compound, the chemical shifts would be influenced by the electronic effects of the nitro and amino groups, as well as the two methyl groups. The protons and carbons of the methyl groups would appear in the upfield region of the respective spectra, while the pyridine ring protons and carbons would be deshielded, with their exact shifts depending on their position relative to the strongly electron-withdrawing nitro group and the electron-donating amino group.

Theoretical calculations of vibrational frequencies using DFT are also a standard practice. semanticscholar.orgnajah.edu For related molecules, calculated IR spectra show good agreement with experimental FT-IR spectra, though calculated frequencies are often scaled to correct for anharmonicity and basis set limitations. semanticscholar.org Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the NH₂ and NO₂ groups, and the stretching and bending modes of the pyridine ring and methyl C-H bonds. najah.edu

Intermolecular Interaction Analysis

Intramolecular Hydrogen Bonding Characteristics

In aminonitropyridine derivatives where the amino and nitro groups are adjacent (ortho), the formation of an intramolecular hydrogen bond is a common and structurally significant feature. nih.gov This interaction occurs between one of the hydrogen atoms of the amino group and an oxygen atom of the nitro group, forming a stable six-membered ring motif (S(6) graph-set notation). nih.gov

In the crystal structure of 4-Methyl-3-nitropyridin-2-amine, an intramolecular N-H···O hydrogen bond is observed. nih.govnih.gov This interaction contributes to the planarity of the molecule and influences the chemical and physical properties. It is highly probable that this compound would exhibit a similar strong intramolecular N-H···O hydrogen bond, which would be a dominant feature of its conformational preference. Natural Bond Orbital (NBO) analysis on similar molecules has been used to quantify the strength of such hydrogen bonds. researchgate.netnajah.edu

Non-Covalent Interactions

Beyond intramolecular forces, non-covalent interactions dictate how molecules pack in the solid state. For related aminonitropyridines, crystal structures are stabilized by a network of intermolecular interactions. nih.gov

In the case of 4-Methyl-3-nitropyridin-2-amine, the crystal packing involves inversion dimers linked by pairs of N-H···N hydrogen bonds, forming an R²₂(8) ring motif. nih.gov Additionally, the packing is stabilized by π-π stacking interactions between the aromatic pyridine rings of adjacent molecules, with a reported centroid-centroid distance of 3.5666 Å. nih.gov A short N-O···π contact is also noted. nih.govnih.gov Given the structural similarity, this compound is expected to participate in similar intermolecular hydrogen bonding (N-H···N) and π-π stacking interactions, which are crucial for the stability of its crystal lattice.

Reactivity Predictions and Mechanistic Elucidation through Computational Modeling

While no specific computational data exists for this compound, the methodologies applied to analogous compounds provide a clear roadmap for how such research could be conducted. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms.

For related nitropyridine derivatives, computational studies have successfully predicted sites of nucleophilic and electrophilic attack, calculated reaction energy barriers, and stabilized transition state structures. These studies often involve the calculation of various molecular properties and descriptors, which could be hypothetically applied to this compound.

Hypothetical Application of Computational Methods:

A computational study on this compound would likely involve the following steps:

Geometry Optimization: The first step would be to determine the most stable three-dimensional structure of the molecule using methods like DFT.

Electronic Property Analysis: Calculations of frontier molecular orbitals (HOMO and LUMO) would help in predicting the molecule's reactivity. The distribution of electron density and electrostatic potential maps would indicate the most likely sites for electrophilic and nucleophilic attack.

Reaction Mechanism Simulation: For a given reaction, computational chemists can model the entire reaction pathway, identifying transition states and intermediates. This allows for the calculation of activation energies, which are crucial for understanding reaction kinetics.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for nitropyridines, computational modeling can predict the regioselectivity and the relative ease of substitution at different positions on the pyridine ring. The presence of the nitro group, a strong electron-withdrawing group, is known to activate the ring towards nucleophilic attack. The amino and dimethyl groups, on the other hand, would exert their own electronic and steric influences, the interplay of which could be precisely quantified through computational analysis.

Insights from Related Systems:

Studies on compounds like 4-methyl-3-nitropyridin-2-amine and other nitropyridines have demonstrated the utility of these computational approaches. For example, research on the aminolysis of chloronitropyrimidines has utilized computational studies to explain unexpected reaction outcomes by identifying pre-reactive molecular complexes and Meisenheimer complexes. Such detailed mechanistic insights are currently unavailable for this compound but represent a significant area for future research.

The table below illustrates the types of data that would be generated from a computational study of this compound, based on findings for analogous compounds.

Table 1: Hypothetical Computational Data for this compound

Computational ParameterPredicted Significance for this compound
HOMO-LUMO GapIndicates chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. The nitro group would create a significant electron-deficient region.
Natural Bond Orbital (NBO) AnalysisProvides insights into intramolecular interactions, such as hydrogen bonding and charge transfer, which influence the molecule's stability and reactivity.
Activation Energies of Reaction PathwaysQuantifies the energy barriers for potential reactions, allowing for the prediction of the most favorable reaction products and conditions.

Research Findings on the Synthetic Applications of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research detailing the specific applications of the chemical compound This compound in the advanced synthetic roles outlined in the query.

While this compound is a known chemical entity and is available from various suppliers, its direct use as a precursor for the synthesis of Pyrido[3,4-d]pyrimidine derivatives, Imidazo[4,5-b]pyridine systems, specific kinase inhibitors (Janus Kinase 2, Glycogen Synthase Kinase-3, p70S6Kβ, Aurora Kinases, DNA-PK), modulators of HIV integrase or dihydroorotate (B8406146) dehydrogenase, or in the development of agrochemicals and material science compounds, is not documented in the accessible scientific literature.

The synthesis of the target heterocyclic systems and bioactive molecules mentioned in the query is well-documented; however, these syntheses originate from structurally related but distinct starting materials. For instance, the construction of Imidazo[4,5-b]pyridine and Pyrido[3,4-d]pyrimidine scaffolds often employs precursors such as 4,5-dichloro-3-nitropyridin-2-amine, 2-chloro-3-nitropyridine (B167233), or 4-methyl-3-nitropyridin-2-amine. Similarly, the development of the specified kinase inhibitors is reported from other unique chemical scaffolds.

Due to the strict requirement to focus solely on This compound and the absence of specific research data for this compound within the requested contexts, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Creating content for the specified sections would require extrapolating from different compounds, which would be scientifically inaccurate and misleading.

Therefore, the requested article cannot be generated at this time. Further research and publication in the field of synthetic organic chemistry may, in the future, elucidate the potential roles of this compound in these applications.

Applications As Synthetic Intermediates in Advanced Organic Synthesis

Precursors for Agro-Chemicals and Material Science Compounds

Herbicides and Insecticides

In the field of agricultural chemistry, nitropyridine derivatives are established precursors for a range of active compounds. nih.gov The structural framework of 4,5-Dimethyl-3-nitropyridin-2-amine is analogous to intermediates used in the synthesis of modern agrochemicals.

Herbicides: Substituted aminopyridines are known building blocks in the synthesis of herbicides. For example, derivatives of 2-amino-3-nitropyridine (B1266227) have been investigated for their ability to inhibit specific plant enzymes, leading to selective herbicidal action against weeds while remaining safe for crops like cereals. nbinno.com The synthesis of novel nitropyridine-containing compounds has yielded molecules with significant herbicidal activity against common weeds like barnyard grass. nih.gov While direct synthesis from this compound has not been documented, its structural similarity suggests it could serve as a valuable starting material for new herbicidal agents. The methyl groups on the pyridine (B92270) ring could influence the compound's solubility, stability, and interaction with biological targets, potentially leading to improved efficacy or a different spectrum of activity. nih.gov

Insecticides: The pyridine ring is a core component of several classes of insecticides, including neonicotinoids and diamide (B1670390) insecticides. acs.orgnih.govresearchgate.netresearchgate.netnih.gov Research has shown that modifying the substituents on the pyridine ring can significantly impact insecticidal potency. acs.org For instance, 2-chloro-5-nitropyridine (B43025) is a known starting material for new series of insecticides. nih.gov The amino group of this compound could be chemically modified, for example, through diazotization followed by substitution, to introduce other functional groups necessary for insecticidal activity. google.com This positions the compound as a potential intermediate for developing novel insecticides with potentially unique modes of action or improved properties.

Applications in Dyes and Catalysis

The functional groups present in this compound also suggest its utility in the synthesis of dyes and as a component in catalytic systems.

Dyes: Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. nih.govproquest.comscience-revision.co.uk The synthesis involves the diazotization of a primary aromatic amine, such as the one present in this compound, using nitrous acid at low temperatures to form a reactive diazonium salt. science-revision.co.uk This salt can then be coupled with another electron-rich aromatic compound (a coupling component) to form an azo compound, characterized by the -N=N- chromophore.

The final color of the dye is influenced by the entire conjugated system, including the substituents on the aromatic rings. The nitro and dimethyl groups on the this compound backbone would act as auxochromes or modifiers, potentially leading to dyes with specific colors and improved properties like lightfastness. nih.gov Pyridine-based azo dyes are known for their bright colors and good fastness properties on synthetic fibers. nih.govproquest.com

Catalysis: Pyridine and its derivatives are widely used as nucleophilic catalysts in a variety of organic reactions. acs.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can initiate catalytic cycles. The electronic properties of the ring, and thus its catalytic activity, can be fine-tuned by substituents. The presence of both electron-donating (amino, methyl) and electron-withdrawing (nitro) groups on this compound would modulate the electron density of the pyridine nitrogen. While specific catalytic applications for this compound are not documented, related chiral pyridine-N-oxides have been developed as highly efficient catalysts in asymmetric synthesis. acs.org Furthermore, the reduction of the nitro group could yield a diaminopyridine derivative, which can serve as a bidentate ligand for transition metal catalysts used in various coupling reactions. mdpi.com

Structure Activity Relationship Sar and Mechanistic Biological Research of 4,5 Dimethyl 3 Nitropyridin 2 Amine Analogues

Influence of Substituent Variation on Biological Activity

The biological profile of 4,5-dimethyl-3-nitropyridin-2-amine analogues is intricately linked to the nature and position of their chemical substituents. The interplay of these molecular features governs their activity and selectivity against various biological targets.

Impact of Nitro Group Position and Other Substituents on Activity and Selectivity

The position of the nitro group on the pyridine (B92270) ring is a critical determinant of the biological activity of nitropyridine derivatives. While specific studies on this compound are not extensively documented, research on related pyridine compounds provides valuable insights. For instance, the antiproliferative activity of pyridine derivatives is significantly influenced by the number and placement of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups, with their presence often enhancing activity. nih.gov Conversely, the introduction of bulky groups or halogens tends to diminish this activity. nih.gov

In the context of urease inhibition, 3-nitropyridylpiperazine derivatives have demonstrated notable potency. researchgate.netresearchgate.net The synthesis of these compounds often involves the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine, followed by N-alkylation with various aryl 2-chloroacetamides or 2-chloropropioamides. researchgate.net The resulting derivatives have shown promising IC50 values against jack bean urease, significantly lower than the standard inhibitor thiourea. researchgate.net Furthermore, studies on fluoroimidazo[1,2-a]pyridine-oxazole derivatives as urease inhibitors have highlighted the role of electron-withdrawing groups like -CF3 and -NO2 in enhancing inhibitory potential. nih.gov The positioning of these groups on the aryl ring, whether meta or ortho, also modulates the inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding the link between the chemical structure of a compound and its biological activity. For substituted 2-aminopyridine (B139424) derivatives, 2D and 3D-QSAR models have been developed to elucidate the structural requirements for inhibiting nitric oxide synthases. nih.govnih.gov These models, often generated using software like the V-life Molecular Design Suite, utilize various statistical methods such as partial component regression. nih.gov

Key molecular descriptors that influence the activity of these compounds include steric, electronic, and hydrogen-bond acceptor properties. mdpi.com In 3D-QSAR studies, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to create contour maps that visualize the favorable and unfavorable regions for substituent placement. mdpi.com For instance, these studies might reveal that bulky atoms in certain positions enhance activity, while substituents in other positions are detrimental. mdpi.com The predictive power of these QSAR models is crucial for the rational design of new, more potent derivatives. mdpi.comresearchgate.netresearchgate.net

Enzyme Inhibition Studies

The therapeutic potential of this compound analogues is often assessed through their ability to inhibit specific enzymes involved in disease pathways.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of neurodegenerative diseases like Alzheimer's. nih.govnih.gov While direct studies on this compound are limited, research on related pyridine and pyrimidine (B1678525) derivatives offers valuable parallels. Generally, pyridine amine derivatives have shown greater potency against BChE compared to their pyrimidine counterparts. acs.org

The structure of these inhibitors plays a crucial role in their efficacy and selectivity. For example, the presence of an indole (B1671886) moiety or a 3-methoxy-4-hydroxyphenyl ring can steer selectivity towards BChE inhibition. acs.org Conversely, phenolic and catecholic rings tend to favor AChE inhibition. acs.org The protonated amine group within a linear alkyl chain is a significant pharmacophoric feature for cholinesterase inhibition, interacting with both the catalytic site and the peripheral anionic site (PAS) of the enzymes. acs.org Most of the studied benzothiazolone derivatives have demonstrated higher inhibitory activity against BChE than AChE. mdpi.com

Table 1: Cholinesterase Inhibition by Selected Compounds

CompoundTarget EnzymeIC50 (μM)Inhibition TypeReference
Compound 22 (pyrimidine derivative)eqBChE0.099 ± 0.071 (Ki)Mixed acs.org
Benzothiazolone Derivative M13BChE1.21Reversible Noncompetitive mdpi.com
Benzothiazolone Derivative M2BChE1.38- mdpi.com

Chymotrypsin (B1334515) and Urease Inhibition

Chymotrypsin, a serine protease, and urease, a nickel-containing enzyme, are also important therapeutic targets. scbt.comnih.gov While specific data for this compound is not available, studies on other heterocyclic compounds provide relevant information. For instance, certain alkaloids have demonstrated effective inhibition against both α-chymotrypsin and urease. scienceopen.comnih.govresearchgate.netnih.gov

In one study, Isaindigotidione and Isaindigotone, two alkaloid compounds, were effective inhibitors of both jack bean and Bacillus pasteurii urease, as well as α-chymotrypsin. scienceopen.comnih.govnih.gov The inhibitory activity is concentration-dependent, with IC50 values in the micromolar range. scienceopen.comnih.govnih.gov The inhibition of chymotrypsin is often achieved by the insertion of a loop from the inhibitor into the active site of the serine protease. proteopedia.org Various compounds, including microbial products like chymostatin, can act as potent chymotrypsin inhibitors. diva-portal.org

Table 2: Chymotrypsin and Urease Inhibition by Selected Alkaloids

CompoundTarget EnzymeIC50 (μM)Reference
IsaindigotidioneJack bean urease29.03 ± 0.04 scienceopen.comnih.gov
α-chymotrypsin16.09 ± 0.07
IsaindigotoneJack bean urease34.03 ± 0.07
α-chymotrypsin22.01 ± 0.06

Characterization of Binding Sites on Target Proteins via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method provides valuable insights into the binding modes of inhibitors at the active sites of target proteins. For cholinesterase inhibitors, docking studies have been performed on various derivatives to understand their interactions. researchgate.netnih.gov For example, docking studies of galantamine derivatives have helped in optimizing the docking protocol by considering factors like the scoring function and the flexibility of the binding site. researchgate.net

In the context of urease and chymotrypsin inhibition, molecular docking has been used to elucidate the binding modes of alkaloids and other synthetic compounds. scienceopen.comnih.govresearchgate.netnih.gov These studies often use programs like MOE-Dock to visualize the interactions between the ligand and the amino acid residues in the active site of the enzyme. scienceopen.comnih.govresearchgate.netnih.gov For instance, docking studies of alkaloids with urease and α-chymotrypsin have helped to confirm the probable binding modes and have shown a correlation between docking scores and IC50 values. scienceopen.comnih.govresearchgate.netnih.gov

In Vitro Cytotoxicity and Growth Inhibition Profiles in Cancer Cell Lines

There is no specific information available in the public domain regarding the selective inhibition of this compound against renal, breast, or colon carcinoma cell lines. Consequently, there are no mechanistic insights into its cytotoxic action at the cellular level.

Modulation of Cellular Pathways

Specific studies on the ability of this compound to inhibit nitric oxide production for anti-inflammatory effects have not been found. Similarly, there is no available data on its DNA cleaving activity.

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

Detailed investigations into the antibacterial and antifungal properties of this compound have not been reported in the available literature.

Further research and publication of experimental data are required to elucidate the specific biological profile of this compound.

Environmental Fate and Degradation Studies of Nitropyridine Derivatives

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds in the environment. For nitropyridine derivatives, key abiotic pathways include photochemical transformations and interactions with surfaces.

Photochemical Transformations in the Environment

Sunlight can be a significant driver of the degradation of organic compounds in the environment. For nitropyridine derivatives, photochemical transformations can lead to a variety of products. The presence of a nitro group, an amino group, and methyl groups on the pyridine (B92270) ring of a compound like 4,5-Dimethyl-3-nitropyridin-2-amine suggests several potential photochemical reactions.

Studies on other amino- and nitro-substituted aromatic compounds provide insights into potential transformation pathways. For instance, the photochemical transformation of 1-aminopyrene (B158619), a metabolite of the environmental pollutant 1-nitropyrene, results in oxidation products. nih.govnih.gov Upon exposure to light, 1-aminopyrene is transformed into products including 1-hydroxyaminopyrene, 1-nitrosopyrene, and 1-nitropyrene. nih.govnih.gov This suggests that the amino group of this compound could undergo similar photo-oxidation.

Furthermore, research on the photodegradation of neonicotinoid insecticides, some of which contain a nitropyridine or related nitro-functionalized heterocyclic moiety, indicates that the nitro group is susceptible to photochemical breakdown. nih.gov For example, the nitroguanidine (B56551) group in insecticides like nitenpyram, thiacloprid, and acetamiprid (B1664982) has been shown to be unstable under sunlight. nih.gov This suggests that the nitro group on the pyridine ring of this compound could also be a primary site for photochemical degradation. The half-lives of these neonicotinoids in water under sunlight ranged from 3.7 to 8.9 hours, highlighting the potential for rapid photodegradation. nih.gov

The ultraviolet-B (UVB) component of sunlight is often the primary driver of such photodegradation. nih.gov The specific photoproducts of this compound would depend on various factors, including the wavelength of light, the presence of photosensitizers in the environment (like humic acids), and the specific reaction conditions.

Table 1: Potential Photochemical Transformation Products of Aminonitropyridines (by analogy)

Starting Compound AnaloguePotential Transformation ProductsReference
1-Aminopyrene1-Hydroxyaminopyrene, 1-Nitrosopyrene, 1-Nitropyrene, Dimers nih.govnih.gov
Neonicotinoids (with nitro group)Cleavage of the nitroguanidine group nih.gov

Role of Complexation and Surface Attenuation

The fate of nitropyridine derivatives in the environment is also influenced by their interaction with soil and sediment particles. Complexation and surface attenuation can affect their mobility, bioavailability, and susceptibility to degradation. While specific studies on this compound are not available, general principles of soil chemistry can be applied.

The presence of functional groups such as the amino and nitro groups, as well as the pyridine nitrogen, can lead to interactions with organic matter and mineral surfaces in soil. These interactions can include hydrogen bonding, ion exchange, and hydrophobic partitioning. The extent of sorption will depend on soil properties like organic carbon content, clay content, and pH. Strong adsorption to soil particles can reduce the concentration of the compound in the aqueous phase, potentially limiting its transport to groundwater but also potentially reducing its availability for microbial degradation and photochemical transformation.

Biotic Degradation Processes

Microorganisms play a crucial role in the breakdown of organic pollutants in the environment. The biodegradation of pyridine and its derivatives has been the subject of numerous studies, providing a framework for understanding the potential biotic fate of this compound.

Microbial Metabolism of Pyridine Ring Systems

Bacteria capable of utilizing pyridine and its derivatives as a source of carbon and nitrogen have been isolated from various environments. nih.gov The initial steps in the microbial degradation of pyridine compounds often involve hydroxylation of the pyridine ring.

Research on the biodegradation of dimethylpyridines has provided specific insights. For example, the bacterium Arthrobacter crystallopoietes has been shown to degrade 2,6-dimethylpyridine (B142122). intellectualarchive.comresearchgate.net The degradation process involves the formation of hydroxylated intermediates. The identified metabolites in the degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes KM-4 were 2,6-dimethylpyridin-3-ol and 2,6-dimethylpyridin-3,4-diol. intellectualarchive.comresearchgate.net This suggests that a similar hydroxylation mechanism could be involved in the initial breakdown of this compound.

The ability of microorganisms to degrade these compounds is often encoded on plasmids. nih.gov Plasmids involved in the degradation of 2,4-dimethylpyridine (B42361) and 2,6-dimethylpyridine have been identified in Arthrobacter strains. nih.gov

Table 2: Microbial Degradation of Dimethylpyridines

SubstrateDegrading MicroorganismIdentified MetabolitesReference
2,6-DimethylpyridineArthrobacter crystallopoietes KM-42,6-Dimethylpyridin-3-ol, 2,6-Dimethylpyridin-3,4-diol, 2,4-dioxopentanoic acid intellectualarchive.comresearchgate.net

Enzymatic Ring Fission Mechanisms

Following the initial hydroxylation steps, the pyridine ring is susceptible to cleavage by specific enzymes. The mechanism of ring cleavage is a critical step in the complete mineralization of these compounds.

In many cases, the pyridine ring is cleaved by monooxygenases. nih.gov For example, in the degradation of pyridine by Arthrobacter sp. strain 68b, a two-component flavin-dependent monooxygenase is responsible for the initial ring cleavage. nih.govasm.org This enzyme catalyzes the cleavage of the pyridine ring between the C-2 and C-3 positions without prior hydroxylation. asm.org

The cleavage of the pyridine ring leads to the formation of aliphatic intermediates that can then enter central metabolic pathways. For instance, the degradation of pyridine by Arthrobacter sp. strain 68b ultimately leads to the formation of succinic acid. nih.govasm.org The investigation into the ring cleavage of vismodegib, a complex pharmaceutical containing a pyridine ring, revealed that cytochrome P450 enzymes are involved in the cleavage, leading to the loss of a carbon atom from the pyridine ring. nih.gov

The presence of substituents on the pyridine ring, such as the nitro, amino, and methyl groups in this compound, will influence the specific enzymes and pathways involved in ring fission.

Thermal and Oxidative Degradation in Chemical Processes

In addition to environmental degradation, the stability of nitropyridine derivatives under thermal and oxidative conditions is relevant in the context of chemical manufacturing, storage, and disposal.

The thermal decomposition of pyridine derivatives can be complex. For example, the oxidative degradation of N-nitrosodimethylamine, which contains a nitroso group, is dominated by its reaction with hydroxyl radicals. nih.gov This suggests that under oxidative conditions, similar radical-mediated reactions could be important for the degradation of this compound.

Studies on the thermal degradation of other nitrogen-containing heterocyclic compounds can also provide insights. For instance, the thermal-oxidative degradation of styryl derivatives of pyridine-N-oxides has been investigated. nih.gov The degradation of N(ε)-fructosylamine-substituted peptides in heated aqueous systems also involves oxidative processes, leading to a variety of products. nih.gov The specific products and kinetics of thermal and oxidative degradation of this compound would depend on factors such as temperature, the presence of oxygen, and the presence of catalysts or other reactive species.

Identification and Characterization of Chemical Degradation Products (e.g., nitrosamines, nitramines, alkylamines, aldehydes, ketones)

Studies on the biotransformation of the structurally similar compound, 2-Amino-4-methyl-3-nitropyridine, by various microorganisms have identified several types of degradation products. The fungus Cunninghamella elegans has been shown to produce hydroxylated and N-oxide metabolites. wikipedia.org Specifically, the identified products include:

2-amino-5-hydroxy-4-methyl-3-nitropyridine

2-amino-4-hydroxymethyl-3-nitropyridine

2-amino-4-methyl-3-nitropyridine-1-oxide wikipedia.org

Furthermore, the bacterium Streptomyces antibioticus has been observed to transform 2-Amino-4-methyl-3-nitropyridine into a pyridinone structure and its tautomer:

2-amino-4-methyl-3-nitro-6(1H)-pyridinone

2-amino-6-hydroxy-4-methyl-3-nitropyridine

Given the structural similarities, it is plausible that this compound could undergo similar transformations, leading to hydroxylated derivatives on the pyridine ring or on the methyl groups, as well as the formation of the corresponding N-oxide.

Potential Formation of Nitrosamines and Nitramines: The presence of a secondary amine group in many industrial chemicals raises concerns about the potential formation of nitrosamines and nitramines, which are known to be potent carcinogens. These can be formed by the reaction of secondary amines with nitrosating agents like nitrite (B80452), which can be present in the environment. While specific studies on nitrosamine (B1359907) and nitramine formation from this compound are lacking, the general chemical principles suggest this as a potential degradation pathway under specific environmental conditions, such as in acidic soils or water bodies with nitrite contamination.

Potential Formation of Alkylamines, Aldehydes, and Ketones: The complete degradation of the pyridine ring can lead to the formation of simpler, non-aromatic compounds. Microbial degradation pathways for pyridine and its derivatives have been shown to involve ring cleavage, which can result in the formation of aldehydes and ketones. For instance, the degradation of pyridine by Arthrobacter sp. proceeds through the formation of a semialdehyde intermediate. It is conceivable that the breakdown of this compound could ultimately lead to the release of the attached amino group as an alkylamine and the fragmentation of the pyridine ring into various aldehydes and ketones. However, specific studies identifying these products from this particular compound are not currently available.

Table of Potential Degradation Products of Aminonitropyridines

Parent CompoundDegradation ProductType of ProductSource/Process
2-Amino-4-methyl-3-nitropyridine2-amino-5-hydroxy-4-methyl-3-nitropyridineHydroxylated derivativeBiotransformation by Cunninghamella elegans wikipedia.org
2-Amino-4-methyl-3-nitropyridine2-amino-4-hydroxymethyl-3-nitropyridineHydroxylated derivativeBiotransformation by Cunninghamella elegans wikipedia.org
2-Amino-4-methyl-3-nitropyridine2-amino-4-methyl-3-nitropyridine-1-oxideN-oxideBiotransformation by Cunninghamella elegans wikipedia.org
2-Amino-4-methyl-3-nitropyridine2-amino-4-methyl-3-nitro-6(1H)-pyridinonePyridinoneBiotransformation by Streptomyces antibioticus
Aminonitropyridines (general)NitrosaminesNitrosated aminePotential reaction with environmental nitrites
Aminonitropyridines (general)NitraminesNitrated aminePotential reaction with environmental nitrates/nitrating agents
Pyridine derivatives (general)Aldehydes/KetonesRing cleavage productsPotential microbial degradation pathway

Mechanistic Aspects of Degradation Product Formation

The formation of the identified and potential degradation products of aminonitropyridines involves complex enzymatic and chemical reactions.

Hydroxylation and N-oxidation: The formation of hydroxylated derivatives and N-oxides of 2-Amino-4-methyl-3-nitropyridine by Cunninghamella elegans is indicative of oxidative metabolism. Fungi, including Cunninghamella species, are known to possess cytochrome P450 monooxygenase enzyme systems. These enzymes are capable of introducing hydroxyl groups onto aromatic rings and alkyl side chains, as well as oxidizing nitrogen atoms to form N-oxides. The mechanism of aromatic hydroxylation by these fungi is believed to proceed through the formation of arene oxide intermediates. This enzymatic activity is a key initial step in the detoxification and degradation of xenobiotic compounds.

Formation of Pyridinones: The conversion of 2-Amino-4-methyl-3-nitropyridine to 2-amino-4-methyl-3-nitro-6(1H)-pyridinone by Streptomyces antibioticus suggests a different enzymatic pathway, likely involving a hydrolase or an oxidase that attacks the pyridine ring, leading to the formation of the lactam structure.

Nitrosamine and Nitramine Formation: The mechanism for the formation of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, such as the nitrosonium ion (NO+), which can be formed from nitrous acid (HNO2) in acidic conditions. The amine's lone pair of electrons attacks the nitrosonium ion, followed by deprotonation to yield the N-nitrosamine. Similarly, N-nitramine formation can occur through the reaction of amines with nitrating agents.

Ring Cleavage to Aldehydes and Ketones: The complete mineralization of the pyridine ring by microorganisms involves a series of enzymatic steps. As demonstrated in the degradation of pyridine by Arthrobacter sp., a key step is the oxidative cleavage of the pyridine ring. This is often initiated by a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of an unstable diol that spontaneously rearranges and cleaves to form an aldehyde. Subsequent enzymatic reactions would further break down these fragments.

Environmental Transport and Distribution Modeling

Predicting the environmental transport and distribution of a chemical compound like this compound is essential for assessing its potential for exposure and risk to various environmental compartments. This is typically achieved using environmental fate models, which require key physicochemical properties of the compound as inputs. These properties include water solubility, vapor pressure, the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partitioning coefficient (Koc), and the Henry's Law constant.

Currently, there is a lack of publicly available, experimentally determined data for these specific physicochemical properties for this compound. In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models and estimation software, such as the US EPA's EPI Suite™, are often used to predict these values based on the chemical's structure. labcorp.comchemsafetypro.comchemistryforsustainability.orgepa.gov

Table of Key Physicochemical Properties for Environmental Modeling

PropertySymbolSignificance for Environmental TransportData for this compound
Water SolubilitySDetermines the compound's concentration in aquatic systems and its potential for leaching from soil to groundwater.Data not available in public literature. Would require experimental determination or QSAR prediction.
Vapor PressureVPIndicates the tendency of the compound to volatilize from soil and water surfaces into the atmosphere.Data not available in public literature. Would require experimental determination or QSAR prediction.
Octanol-Water Partition CoefficientKowMeasures the compound's lipophilicity and potential for bioaccumulation in organisms. It is also used to estimate other parameters like Koc.Data not available in public literature. Would require experimental determination or QSAR prediction.
Soil Organic Carbon-Water Partitioning CoefficientKocIndicates the tendency of the compound to adsorb to soil and sediment organic matter, affecting its mobility in soil and potential for runoff. wikipedia.orgData not available in public literature. Would require experimental determination or QSAR prediction.
Henry's Law ConstantHDescribes the partitioning of the compound between air and water, influencing its volatilization from water bodies.Data not available in public literature. Would require experimental determination or QSAR prediction.

Without these crucial input parameters, a quantitative assessment of the environmental transport and distribution of this compound cannot be performed. The development of such a model would necessitate either experimental measurement of these properties or the use of specialized predictive software.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Dimethyl-3-nitropyridin-2-amine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves nitration and alkylation of pyridine derivatives. For example, nitration of 4,5-dimethylpyridin-2-amine using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group. Optimization strategies include:

  • Factorial Design : Systematically varying parameters (e.g., temperature, stoichiometry, solvent polarity) to identify optimal conditions .
  • Catalytic Enhancements : Using Lewis acids (e.g., FeCl₃) to improve regioselectivity and yield .
    • Table 1 : Example reaction conditions for analogous compounds:
StepReagents/ConditionsYield RangeReference
NitrationHNO₃/H₂SO₄, 0–5°C, 4h60–75%
AlkylationCH₃I, K₂CO₃, DMF, 80°C, 12h70–85%

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • Elemental Analysis : Validate purity (>95%) by comparing experimental vs. theoretical C/H/N percentages .
    • Table 2 : Representative NMR data for a similar compound (3,5-Difluoro-4-methylpyridin-2-amine):
Proton Positionδ (ppm)MultiplicityIntegration
H-68.21Singlet1H
CH₃2.45Singlet3H

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks from nitroaromatic vapors .
  • Waste Disposal : Neutralize acidic byproducts before disposal per institutional guidelines .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and regioselectivity of nitration in 4,5-Dimethylpyridin-2-amine derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, predict preferential nitration at the 3-position due to electron-withdrawing effects .
  • Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic solvents enhance nitration rates) .
    • Table 3 : Computational predictions vs. experimental outcomes for nitration regioselectivity:
PositionCalculated Activation Energy (kcal/mol)Observed Product Ratio
3-Nitro12.485%
5-Nitro15.815%

Q. What experimental design strategies (e.g., factorial design) are optimal for investigating the effects of multiple variables on the synthesis of this compound?

  • Methodological Answer :

  • Full Factorial Design : Test all combinations of variables (e.g., temperature, catalyst loading, reaction time). For a 2³ design (3 variables, 2 levels), analyze main effects and interactions using ANOVA .
  • Response Surface Methodology (RSM) : Optimize non-linear relationships between variables (e.g., maximizing yield while minimizing byproducts) .

Q. How can contradictory data in studies on the biological activity of this compound derivatives be systematically resolved?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., pH, solvent) to isolate variables .
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify trends obscured by experimental noise .

Q. What role does AI-driven automation play in accelerating the synthesis and optimization of this compound?

  • Methodological Answer :

  • Smart Laboratories : AI algorithms adjust reaction parameters in real-time based on in-situ spectroscopy (e.g., FTIR monitoring) .
  • Retrosynthesis Prediction : Tools like IBM RXN for Chemistry propose novel synthetic pathways using historical data .

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